molecular formula C5H4ClNOS B1315835 2-Methyl-1,3-thiazole-5-carbonyl chloride CAS No. 60971-72-4

2-Methyl-1,3-thiazole-5-carbonyl chloride

Cat. No.: B1315835
CAS No.: 60971-72-4
M. Wt: 161.61 g/mol
InChI Key: PIQHPMHCFMAJRI-UHFFFAOYSA-N
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Description

Significance of 1,3-Thiazole Heterocycles in Contemporary Organic Synthesis

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal and organic chemistry. globalresearchonline.neteurekaselect.com Its significance stems from its presence in a wide array of natural products and synthetically developed therapeutic agents. nih.govrsc.org The thiazole (B1198619) nucleus is a key structural component in Vitamin B1 (Thiamine), which is essential for metabolic pathways. eurekaselect.comwikipedia.org

In the realm of pharmaceuticals, the thiazole scaffold is integral to numerous drugs with a broad spectrum of biological activities. bohrium.comresearchgate.net These include antimicrobial, anti-inflammatory, anticancer, antifungal, and antihypertensive agents. fabad.org.tr The structural versatility of the thiazole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov This adaptability has made thiazole derivatives a subject of intense research in drug discovery, aimed at developing new compounds with improved potency and selectivity. bohrium.comfabad.org.tr The aromatic nature of the thiazole ring provides it with stability, while the presence of heteroatoms and reactive carbon positions allows it to participate in various chemical reactions, making it a valuable synthon for constructing more complex molecular architectures. nih.govpharmaguideline.com

Table 1: Examples of Marketed Drugs Containing the 1,3-Thiazole Moiety

Drug Name Therapeutic Class
Sulfathiazole Antimicrobial
Ritonavir Antiretroviral (Anti-HIV)
Dasatinib Anticancer
Meloxicam Non-steroidal anti-inflammatory drug (NSAID)
Abafungin Antifungal
Nizatidine Anti-ulcer (H2 receptor antagonist)

General Utility of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a chlorine atom. chemguide.co.uk They are among the most reactive of the carboxylic acid derivatives, a property that makes them exceptionally useful as intermediates in organic synthesis. wikipedia.orgfiveable.me The general structure is R-COCl, where the carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. numberanalytics.com

This high reactivity allows acyl chlorides to readily undergo nucleophilic acyl substitution reactions with a wide range of nucleophiles. chemistrystudent.com This versatility is fundamental to the synthesis of several other classes of organic compounds. fiveable.mewisdomlib.org For instance, they react vigorously with water (hydrolysis) to revert to the parent carboxylic acid, with alcohols (alcoholysis) to form esters, and with ammonia (B1221849) or amines (aminolysis) to produce amides. savemyexams.comlibretexts.org These reactions are typically fast and often irreversible, leading to high yields of the desired products. libretexts.org

Furthermore, acyl chlorides are key reagents in Friedel-Crafts acylation reactions, a classic method for attaching an acyl group to an aromatic ring, which is a fundamental process in the synthesis of aromatic ketones. fiveable.me The preparation of acyl chlorides themselves is commonly achieved by treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org Their pivotal role as a gateway to numerous other functional groups solidifies their status as indispensable tools in the synthetic organic chemist's toolkit. symbchem.com

Table 2: Key Synthetic Transformations of Acyl Chlorides

Reactant Product Class Reaction Name
Water Carboxylic Acid Hydrolysis
Alcohol Ester Alcoholysis/Esterification
Amine/Ammonia Amide Aminolysis/Amidation
Carboxylate Salt Acid Anhydride Acyl Substitution

Contextualizing 2-Methyl-1,3-thiazole-5-carbonyl Chloride within Thiazole Acyl Halide Research

This compound represents a specific molecular entity that combines the pharmacologically significant thiazole core with the highly reactive acyl chloride functional group. This positions it as a valuable intermediate for the synthesis of novel and complex thiazole derivatives. Research into thiazole acyl halides is driven by the desire to create new compounds where diverse molecular fragments can be appended to the thiazole ring via the reactive carbonyl group at the 5-position.

The synthesis of this compound typically involves the chlorination of its parent carboxylic acid, 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, using standard chlorinating agents like thionyl chloride. prepchem.com Once formed, the this compound can serve as a building block. The acyl chloride moiety is susceptible to nucleophilic attack, allowing for the straightforward formation of amides, esters, and other carbonyl derivatives. This enables the introduction of a wide variety of substituents at the C5 position of the thiazole ring.

This synthetic strategy is crucial in medicinal chemistry for generating libraries of related compounds for structure-activity relationship (SAR) studies. By systematically reacting this compound with different amines or alcohols, researchers can explore how changes in the substituent at the 5-position affect the biological activity of the molecule, leveraging the established importance of the 2-methylthiazole (B1294427) scaffold.

Table 3: Chemical Compound Information

Compound Name
This compound
Abafungin
Acetic acid
Acetyl chloride
Acetylsalicylic acid
Allyl isothiocyanate
Ammonia
Benzoyl chloride
Butanoyl chloride
Butyryl chloride
Carbon monoxide
Chloroacetaldehyde
Cisplatin
Dasatinib
Doxorubicin
Ethanoyl chloride
Ethyl benzoate
Fentiazac
5-Fluorouracil
Harmine
Hydrogen chloride
Lurasidone
Meloxicam
Methanoyl chloride
Nizatidine
Nitazoxanide
Oxalyl chloride
Penicillin
Phosphorus pentachloride
Propanoyl chloride
Pyridine (B92270)
Ritonavir
Salicylic acid
Sulfathiazole
Thiamine
Thionyl chloride
Thioformamide
Tiazofurin
2-chloro-5-chloromethyl-1,3-thiazole

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,3-thiazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNOS/c1-3-7-2-4(9-3)5(6)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQHPMHCFMAJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563302
Record name 2-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60971-72-4
Record name 2-Methyl-1,3-thiazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1,3 Thiazole 5 Carbonyl Chloride and Analogous Thiazole 5 Carbonyl Chlorides

Foundational Approaches to the 1,3-Thiazole Ring System Formation

The construction of the 1,3-thiazole ring is a fundamental step in the synthesis of 2-methyl-1,3-thiazole-5-carbonyl chloride and its analogs. Several named reactions provide robust pathways to this heterocyclic core, each with distinct starting materials and scopes. The most prominent of these are the Hantzsch thiazole (B1198619) synthesis, the Robinson-Gabriel synthesis, and the Cook-Heilbron synthesis. nih.govresearchgate.net

Hantzsch Thiazole Synthesis: First described by Arthur Hantzsch in 1887, this is arguably the most widely known method for thiazole synthesis. organic-chemistry.org The reaction involves the cyclization of an α-haloketone with a thioamide. organic-chemistry.org This method is highly versatile, allowing for the introduction of various substituents at the 2, 4, and 5-positions of the thiazole ring. nih.gov The reaction mechanism commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. libretexts.org To synthesize a precursor for 2-methyl-1,3-thiazole-5-carboxylic acid, one could envision a reaction between a suitably substituted α-haloketone and thioacetamide. The yield and selectivity of the Hantzsch synthesis can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. nih.govnih.govresearchgate.net For instance, microwave-assisted Hantzsch reactions have been shown to improve yields and reduce reaction times compared to conventional heating. nih.gov The use of acidic conditions can alter the regioselectivity of the condensation, leading to mixtures of isomers. rsc.org

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone to form an oxazole (B20620), which can be adapted for thiazole synthesis by using a thionating agent like phosphorus pentasulfide. researchgate.netwikipedia.org The starting 2-acylamino-ketones can be prepared through various methods, including the Dakin-West reaction. wikipedia.org While historically significant, this method is often associated with harsh reaction conditions, such as high temperatures. analis.com.my

Cook-Heilbron Synthesis: This approach provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.org The mechanism involves the formation of a thiourea-like intermediate which then undergoes intramolecular cyclization to form the 5-aminothiazole ring. wikipedia.org While effective for producing 5-aminothiazoles, this method is less direct for obtaining thiazole-5-carboxylic acids and may require subsequent functional group transformations. nih.govwikipedia.org

Synthesis MethodStarting MaterialsKey Features
Hantzsch Synthesis α-Haloketone, ThioamideHighly versatile, widely used, allows for diverse substitution patterns. nih.govorganic-chemistry.org
Robinson-Gabriel Synthesis 2-Acylamino-ketone, Thionating agentInvolves cyclodehydration, can require harsh conditions. researchgate.netwikipedia.org
Cook-Heilbron Synthesis α-Aminonitrile, Carbon disulfide or equivalentProduces 5-aminothiazoles, proceeds under mild conditions. wikipedia.org

Conversion of Thiazole-5-carboxylic Acids to Corresponding Acyl Chlorides

Once the substituted thiazole-5-carboxylic acid is obtained, the next critical step is the conversion of the carboxylic acid group (-COOH) to an acyl chloride group (-COCl). This transformation is typically achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. masterorganicchemistry.comrsc.org

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a standard method for the preparation of acyl chlorides. libretexts.org The reaction produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which simplifies purification. rsc.org

The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and a proton to form a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an SN2 fashion, leading to the formation of the acyl chloride and the release of SO₂ and HCl. libretexts.org

A specific example is the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride, where the corresponding carboxylic acid is refluxed with thionyl chloride for two hours. masterorganicchemistry.com The reaction is typically carried out in neat thionyl chloride or in an inert solvent. stackexchange.com

"Dichlorosulfoxide" and "sulphur dichloride oxide" are alternative names for thionyl chloride (SOCl₂). rsc.org Therefore, the techniques described in the previous section apply here. Other reagents can also be employed for the conversion of carboxylic acids to acyl chlorides, each with its own advantages and disadvantages. These include:

Oxalyl chloride ((COCl)₂): This reagent is often used for milder reaction conditions, typically at room temperature in a solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). stackexchange.com The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and HCl, are all gaseous. nih.gov Oxalyl chloride is generally considered to give cleaner reactions but is more expensive than thionyl chloride. youtube.com

Phosphorus pentachloride (PCl₅): This solid reagent reacts with carboxylic acids in the cold to produce the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. rsc.org

Phosphorus trichloride (B1173362) (PCl₃): This liquid reagent reacts less dramatically than PCl₅ as no HCl is produced. The byproducts are the acyl chloride and phosphorous acid (H₃PO₃). rsc.org

Chlorinating AgentFormulaByproductsCommon Conditions
Thionyl chlorideSOCl₂SO₂, HClNeat or in inert solvent, often with reflux. stackexchange.com
Oxalyl chloride(COCl)₂CO₂, CO, HClDCM, room temperature, catalytic DMF. stackexchange.com
Phosphorus pentachloridePCl₅POCl₃, HClCold conditions. rsc.org
Phosphorus trichloridePCl₃H₃PO₃-

Methodological Considerations for Selectivity and Yield Optimization in Thiazole Acyl Chloride Synthesis

Optimizing the yield and selectivity in the synthesis of thiazole acyl chlorides requires careful consideration of the reaction conditions at each stage, from the initial ring formation to the final chlorination step.

For the Hantzsch thiazole synthesis , several factors can be fine-tuned to improve the outcome. The choice of solvent can significantly impact the reaction rate and yield. For instance, in some microwave-assisted syntheses, methanol (B129727) has been found to be superior to ethanol (B145695) or acetonitrile. nih.gov The use of catalysts, such as silica-supported tungstosilicic acid, can promote the reaction and allow for greener conditions. nih.gov Temperature and reaction time are also critical parameters; microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov Furthermore, running the reaction under solvent-free conditions has been reported to enhance reaction rates, improve yields, and increase selectivity. researchgate.net

In the conversion of the thiazole-5-carboxylic acid to the acyl chloride , the choice of chlorinating agent and the reaction conditions are paramount to avoid side reactions and maximize the yield. When using thionyl chloride, the presence of a methyl group at the 2-position of the thiazole ring, as in the target molecule, introduces a potential site for unwanted side reactions. It has been reported that methyl groups on heteroaromatic rings can undergo chlorination when heated with thionyl chloride. researchgate.net This could lead to the formation of chlorinated byproducts, reducing the yield and purity of the desired acyl chloride. To mitigate this, reaction conditions such as temperature and reaction time should be carefully controlled.

The use of a catalyst can also influence the reaction. While often not strictly necessary with thionyl chloride, catalysts like DMF or pyridine (B92270) can be used to accelerate the conversion, particularly for less reactive carboxylic acids. masterorganicchemistry.comyoutube.com However, the addition of bases like pyridine can also promote the formation of anhydrides as a side reaction. youtube.com

Purification is a critical final step for obtaining a high-purity product. For thiazole acyl chlorides, which can be sensitive to moisture, purification methods must be chosen carefully. figshare.com Distillation under reduced pressure is a common method for purifying liquid acyl chlorides. google.comgoogle.com For solid products, recrystallization from an appropriate solvent can be effective. It is also important to handle the purified acyl chloride under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. figshare.com Treating the crude product with a lower alcohol before distillation has been reported as a method to improve the purity of some chlorinated thiazole derivatives. google.com

Chemical Reactivity of 2 Methyl 1,3 Thiazole 5 Carbonyl Chloride

Intrinsic Electrophilic Nature of the Carbonyl Chloride Moiety

The carbonyl chloride moiety (-COCl) is an exceptionally reactive functional group due to the strong electrophilicity of the carbonyl carbon. This high reactivity stems from two main electronic factors. Firstly, the oxygen and chlorine atoms, both being highly electronegative, exert strong electron-withdrawing inductive effects. libretexts.org This pulls electron density away from the central carbonyl carbon, creating a significant partial positive charge and making it highly susceptible to attack by nucleophiles. vaia.compearson.com

Secondly, while the chlorine atom possesses lone pairs of electrons that could potentially participate in resonance with the carbonyl group, this delocalization is inefficient. libretexts.org The poor overlap between the 3p orbitals of chlorine and the 2p orbitals of the carbon and oxygen atoms results in weak resonance stabilization compared to other carboxylic acid derivatives like esters or amides. youtube.com This lack of effective resonance donation further enhances the electrophilic character of the carbonyl carbon, rendering acyl chlorides, including 2-Methyl-1,3-thiazole-5-carbonyl chloride, among the most reactive of the carboxylic acid derivatives. libretexts.orglibretexts.org

Nucleophilic Acyl Substitution Reactions with Diverse Nucleophiles

The primary reaction pathway for this compound is nucleophilic acyl substitution. This reaction proceeds via a two-step mechanism known as the addition-elimination mechanism. vaia.com In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate. In the second step, the carbonyl π-bond is reformed, and the chloride ion is expelled as a stable leaving group, resulting in the net substitution of the chlorine atom with the incoming nucleophile. vaia.com

This compound readily reacts with primary and secondary amines to form the corresponding amides. This amidation reaction is typically rapid and exothermic, often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct. The reaction is fundamental in synthesizing a variety of thiazole-5-carboxamides, which are scaffolds of interest in drug discovery. For instance, derivatives of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide have been synthesized and evaluated for their biological activities. researchgate.net The synthesis of the anti-cancer drug Dasatinib also involves the formation of a 2-aminothiazole-5-carboxamide, highlighting the importance of this type of reaction. semanticscholar.org

Table 1: Examples of Amidation Reactions

Amine ReactantProduct
Primary Amine (R-NH₂)N-substituted-2-methyl-1,3-thiazole-5-carboxamide
Secondary Amine (R₂NH)N,N-disubstituted-2-methyl-1,3-thiazole-5-carboxamide
2-Chloro-6-methylanilineN-(2-chloro-6-methylphenyl)-2-amino-1,3-thiazole-5-carboxamide

The reaction of this compound with alcohols leads to the formation of esters. This process, known as esterification, is another classic example of nucleophilic acyl substitution. pearson.com The oxygen atom of the alcohol acts as the nucleophile, attacking the carbonyl carbon. vaia.com Similar to amidation, a base is often used to scavenge the HCl produced. The resulting 2-methyl-1,3-thiazole-5-carboxylate esters are valuable intermediates in organic synthesis. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate is a commercially available compound used as a starting material for more complex molecules, implying an esterification step in its synthetic pathway. nih.gov While direct literature on the esterification of this compound is specific, the high reactivity of acyl chlorides with alcohols is a well-established principle in organic chemistry. nih.gov

When this compound is treated with hydrazine (B178648) (H₂N-NH₂) or its derivatives, it forms a carbohydrazide. google.com In this reaction, the terminal nitrogen atom of the hydrazine acts as the nucleophile. The resulting 2-methyl-1,3-thiazole-5-carbohydrazide (B3425318) contains a reactive N-N bond and is a key precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and oxadiazoles, which are known for their diverse biological activities. rsc.orgnih.gov The synthesis of such hydrazides from acyl chlorides is a common and efficient method. rsc.orggoogle.com

Thiols (R-SH) can react with this compound to produce thioesters (R-CO-S-R'). In this reaction, the sulfur atom of the thiol serves as the nucleophile. Thioesters are important in both synthetic and biological chemistry.

The reaction with thioamides is more complex. Thioamides possess two potential nucleophilic centers: the sulfur and the nitrogen atom. The sulfur atom is generally considered the more nucleophilic, or "softer," nucleophile and is more likely to attack the "hard" electrophilic carbonyl carbon of the acyl chloride. chemtube3d.com This interaction could lead to the formation of an N-acylthioamide intermediate, which could then potentially undergo further reactions or rearrangements. This type of reaction is less commonly documented than the classic Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone to form the thiazole ring itself. organic-chemistry.org

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Acyl Chlorides (e.g., Acyl Sonogashira Coupling)

Beyond traditional nucleophilic substitution, acyl chlorides like this compound can participate in transition metal-catalyzed cross-coupling reactions. A prominent example is the Acyl Sonogashira coupling. mdpi.com This reaction involves the palladium- and copper-catalyzed coupling of an acyl chloride with a terminal alkyne to form an α,β-alkynyl ketone (ynone). mdpi.com

The catalytic cycle typically involves the oxidative addition of the acyl chloride to a palladium(0) complex, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper catalyst), and subsequent reductive elimination to yield the ynone product and regenerate the palladium(0) catalyst. mdpi.com These ynone products are highly versatile synthetic intermediates, readily convertible into various heterocyclic systems like pyrazoles and triazoles. mdpi.com

Despite a comprehensive search of available scientific literature, no specific examples of cyclization reactions initiated by the carbonyl chloride functional group of this compound could be identified. Research databases and patent literature did not yield documented instances of this particular compound being used as a direct precursor in cyclization reactions to form fused heterocyclic systems.

Therefore, a detailed discussion on the "Cyclization Reactions Initiated by Carbonyl Chloride Functional Group Reactivity" of this compound, including research findings and data tables as requested, cannot be provided at this time due to the absence of specific information in the surveyed literature.

Synthetic Applications and Construction of Complex Molecular Architectures

Utilization as a Precursor for Thiazole-Containing Amide and Ester Derivatives

The most direct application of 2-Methyl-1,3-thiazole-5-carbonyl chloride is in the acylation of nucleophiles, primarily amines and alcohols, to furnish the corresponding thiazole-5-carboxamides and thiazole-5-carboxylates. This reaction is a cornerstone of its synthetic utility, providing a robust method for forging new carbon-heteroatom bonds. The high electrophilicity of the carbonyl chloride ensures efficient reaction, often under mild conditions, with a diverse range of substrates.

The resulting amide and ester derivatives are significant in their own right, with the amide functional group, in particular, being a key structural feature in many biologically active molecules due to its ability to form hydrogen bonds. nih.gov The synthesis typically involves the reaction of the carbonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. Similarly, esterification can be achieved by reacting the acid chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270).

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives have been synthesized and evaluated for their biological activity. mdpi.com The general synthetic strategy involves the reaction of a thiazole-5-carboxylic acid, the direct precursor to the carbonyl chloride, with various substituted anilines. mdpi.com This highlights the role of the carbonyl chloride as a key activated intermediate for amide bond formation.

Table 1: Examples of Amide and Ester Synthesis from Thiazole (B1198619) Carbonyl Chloride Precursors This table illustrates the types of derivatives that can be formed using this compound or its analogs.

NucleophileProduct TypeResulting Derivative Example
Substituted AnilineAmideN-(4-chloro-2-methylphenyl)-2-methyl-1,3-thiazole-5-carboxamide
Aliphatic AmineAmideN-benzyl-2-methyl-1,3-thiazole-5-carboxamide
PhenolEsterPhenyl 2-methyl-1,3-thiazole-5-carboxylate
Aliphatic AlcoholEsterEthyl 2-methyl-1,3-thiazole-5-carboxylate

Strategic Integration into Multi-Ring Heterocyclic Systems

Beyond simple derivatization, this compound is a crucial component for the construction of more elaborate, multi-ring heterocyclic systems. Its ability to act as an electrophilic trigger for cyclization reactions allows for its strategic incorporation into fused and bridged molecular architectures.

The combination of thiazole and thiadiazole rings within a single molecule is a recognized strategy in medicinal chemistry to modulate physicochemical and pharmacokinetic properties. nih.gov this compound is an ideal reagent for linking these two heterocyclic cores. In a common approach, the carbonyl chloride is used to acylate a molecule containing a thiadiazole nucleus or a precursor that can be subsequently cyclized to form the thiadiazole ring.

For instance, 5-amino-1,3,4-thiadiazole derivatives can be acylated on the amino group by this compound to create a stable amide linkage, resulting in a thiazole-thiadiazole hybrid scaffold. nih.gov This strategy has been employed in the design of potential c-Met kinase inhibitors, where the thiazole/thiadiazole carboxamide fragment is incorporated to enhance biological activity. nih.gov

Table 2: Synthesis of Thiazole-Thiadiazole Hybrids

Thiazole ReagentThiadiazole PrecursorReaction TypeHybrid Scaffold Formed
This compound5-R-1,3,4-Thiadiazol-2-amineAcylation2-Methyl-N-(5-R-1,3,4-thiadiazol-2-yl)thiazole-5-carboxamide
This compoundThiosemicarbazideAcylation followed by cyclizationIntermediate for 1,3,4-Thiadiazole ring formation

The reactivity of the carbonyl chloride group can be harnessed to construct complex fused and bridged heterocyclic systems. In these syntheses, the carbonyl chloride acts as an anchor point, reacting with a substrate that possesses at least two nucleophilic centers. This initial acylation is followed by an intramolecular cyclization to form a new ring fused or bridged to the original thiazole.

For example, a substrate containing both an amino group and a hydroxyl group (e.g., an amino-phenol) can react with this compound. The initial reaction would likely occur at the more nucleophilic amino group to form an amide. Subsequent acid- or base-catalyzed intramolecular cyclization via the hydroxyl group attacking the amide carbonyl (or another electrophilic center) can lead to the formation of a fused system, such as a thiazolo-oxazine derivative. Similarly, reactions with substrates containing two nitrogen nucleophiles can lead to fused pyrimidine (B1678525) or pyrazine (B50134) rings, as seen in the synthesis of complex structures like thiazolo[4,5-b]pyrano[2,3-d]pyrimidines. researchgate.net

The use of carbonyl chlorides as electrophiles in heterocycle synthesis is a well-established strategy. One classic example that illustrates the principle is the Robinson-Gabriel synthesis of oxazoles, where an α-amino ketone is acylated by an acid chloride, followed by cyclodehydration to form the oxazole (B20620) ring. youtube.com

This general principle can be extended to the synthesis of thiazoles and other heterocycles using this compound. The key steps are:

Acylation: The carbonyl chloride reacts with a difunctional nucleophile (e.g., a molecule containing X-H and Y-H, where X and Y are typically N, O, or S). This forms an intermediate of the type 2-Me-Thiazole-CO-X-R-Y-H.

Intramolecular Cyclization: The remaining nucleophilic group (Y-H) attacks an electrophilic center in the intermediate. This could be the newly formed amide/ester carbonyl or another site activated by the initial reaction.

Dehydration/Elimination: A molecule, often water, is eliminated to form the stable, aromatic heterocyclic ring. youtube.com

This strategy provides a modular approach to building complex heterocyclic systems, where the final structure is determined by the nature of the difunctional nucleophile used in the reaction.

Role as a Pivotal Building Block in Advanced Organic Synthesis

This compound has emerged as a pivotal building block in advanced organic synthesis, valued for its predictable reactivity and the biological relevance of the thiazole core. beilstein-journals.org Its utility transcends that of a simple acylating agent; it provides a pre-fabricated, functionalized heterocyclic unit that can be efficiently integrated into larger, more complex molecular architectures.

The compound's role as a building block is evident in its application in diversity-oriented synthesis, where a common thiazole core is elaborated into a library of diverse compounds by reacting it with a wide range of amines, alcohols, and difunctional precursors. frontiersin.org This modularity is crucial in fields like drug discovery, where rapid access to a variety of structurally related compounds is necessary for structure-activity relationship (SAR) studies. The stability of the thiazole ring under various reaction conditions, coupled with the high reactivity of the carbonyl chloride, makes it an ideal component for multistep synthetic sequences aimed at creating novel bioactive agents and complex materials.

Derivatization and Functionalization Strategies of Thiazole 5 Carbonyl Chloride Scaffolds

Selective Chemical Transformations of the Carbonyl Chloride Group

The carbonyl chloride group is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution. This reactivity is the cornerstone of its utility, allowing for the straightforward synthesis of various carbonyl derivatives, most notably amides and esters.

The most common transformation is the formation of amides through reaction with primary or secondary amines. This reaction is typically high-yielding and serves as a key step in the synthesis of biologically active molecules. mdpi.comresearchgate.net The process involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of hydrogen chloride. A variety of structurally diverse thiazole-5-carboxamides can be prepared by selecting different amine coupling partners. mdpi.comresearchgate.net For instance, coupling with substituted anilines yields N-aryl carboxamides, which are a common motif in medicinal chemistry. mdpi.com

Similarly, the reaction of 2-methyl-1,3-thiazole-5-carbonyl chloride with alcohols, in the presence of a base to neutralize the HCl byproduct, leads to the formation of corresponding esters. guidechem.com The carboxyl group in the parent acid can also be condensed with alcohols to yield ester products. guidechem.com These ester derivatives are valuable intermediates themselves, with applications in the synthesis of inhibitors for enzymes like the kinesin HSET (KIFC1). nih.gov

Table 1: Selective Transformations of the Carbonyl Chloride Group
Starting MaterialReagentProduct ClassExample Product
This compoundPrimary/Secondary Amine (R¹R²NH)AmideN-substituted-2-methyl-1,3-thiazole-5-carboxamide
This compoundAlcohol (R'OH) / BaseEsterAlkyl 2-methyl-1,3-thiazole-5-carboxylate

Functional Group Interconversions of Derived Compounds

Once the carbonyl chloride has been converted into a more stable functional group, such as an amide or ester, these new groups can undergo further transformations. These multi-step strategies significantly expand the chemical diversity accessible from the initial scaffold.

A primary amide, such as 2-methyl-1,3-thiazole-5-carboxamide, can be dehydrated to form the corresponding nitrile, 2-methyl-1,3-thiazole-5-carbonitrile. This transformation is a fundamental route for nitrile synthesis and can be achieved using various dehydrating agents, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or tosyl chloride (TsCl). rsc.orgvanderbilt.edu

Another key interconversion is the reduction of the carbonyl derivative. Both amides and esters can be reduced to alcohols. For example, the reduction of an alkyl 2-methyl-1,3-thiazole-5-carboxylate with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) yields (2-methyl-1,3-thiazol-5-yl)methanol. imperial.ac.uk This conversion of a carbonyl group to a hydroxymethyl group provides a new point for further functionalization.

Table 2: Functional Group Interconversions of C5-Derivatives
Starting MaterialTransformationReagent(s)Product
2-Methyl-1,3-thiazole-5-carboxamideDehydrationPOCl₃ or SOCl₂2-Methyl-1,3-thiazole-5-carbonitrile
Alkyl 2-methyl-1,3-thiazole-5-carboxylateReductionLiAlH₄(2-Methyl-1,3-thiazol-5-yl)methanol

Introduction of Peripheral Substituents to Thiazole-5-carbonyl Architectures

Beyond modifying the C5-carbonyl group, the thiazole (B1198619) scaffold itself can be functionalized to introduce peripheral substituents. This can be achieved by targeting either the C4 position of the thiazole ring or the C2-methyl group.

The thiazole ring is susceptible to electrophilic substitution. In 2-methylthiazole (B1294427), the electron-donating methyl group activates the ring, directing electrophiles to the C5 position. However, when the C5 position is already substituted, as in the case of 2-methyl-1,3-thiazole-5-carbonyl derivatives, electrophilic attack, such as halogenation, can be directed to the C4 position. researchgate.net Bromination, for example, can introduce a bromine atom at C4, creating a valuable handle for subsequent cross-coupling reactions.

Alternatively, the C2-methyl group can be functionalized following deprotonation. The protons of the methyl group are acidic enough to be removed by a strong base, such as butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA). This generates a nucleophilic carbanion that can react with a range of electrophiles. rsc.org This strategy allows for the introduction of various side chains at the C2 position, significantly altering the steric and electronic properties of the molecule. rsc.org

Table 3: Strategies for Introducing Peripheral Substituents
Target PositionReaction TypeReagent(s)General Product Structure
C4-positionElectrophilic HalogenationBr₂ or NBS4-Halo-2-methyl-1,3-thiazole-5-carbonyl derivative
C2-methyl groupDeprotonation-Alkylation1. BuLi or LDA 2. Electrophile (e.g., R-X)2-(Substituted-methyl)-1,3-thiazole-5-carbonyl derivative

Advanced Spectroscopic Characterization Techniques for 2 Methyl 1,3 Thiazole 5 Carbonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within 2-Methyl-1,3-thiazole-5-carbonyl chloride.

The ¹H NMR spectrum is expected to exhibit two distinct signals corresponding to the aromatic proton on the thiazole (B1198619) ring and the protons of the methyl group. The proton at the C4 position of the thiazole ring is anticipated to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The methyl protons at the C2 position are expected to resonate as a sharp singlet in the upfield region, generally between 2.5 and 3.0 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acyl chloride is the most deshielded, with a characteristic chemical shift in the range of 160-180 ppm. The carbons of the thiazole ring are expected to resonate between 110 and 170 ppm. The C2 and C5 carbons, being attached to nitrogen and sulfur respectively, will have distinct chemical shifts. The C4 carbon's resonance will also be clearly identifiable in the aromatic region of the spectrum. The methyl carbon will appear in the upfield region, typically between 15 and 25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₃2.719
C4-H8.2-
C=O-165
C2-168
C4-145
C5-140

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopic Analysis for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for the identification of key functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This band typically appears at a high frequency, in the range of 1770-1815 cm⁻¹.

The spectrum will also display characteristic absorptions for the thiazole ring. These include C=N stretching vibrations, which are typically observed in the 1650-1550 cm⁻¹ region. researchgate.net The C-H stretching of the methyl group and the aromatic C-H of the thiazole ring are expected in the 3100-2900 cm⁻¹ range. Furthermore, C-S stretching vibrations associated with the thiazole ring may be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Diagnostic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C=O (Acyl Chloride)Stretching1770 - 1815
C=N (Thiazole)Stretching1650 - 1550
C-H (Aromatic/Methyl)Stretching3100 - 2900
C-S (Thiazole)Stretching< 800

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. jove.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula. This is achieved by distinguishing between ions with the same nominal mass but different elemental compositions.

Fragmentation patterns observed in the mass spectrum can provide further structural information. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.org For this compound, this would result in a prominent peak corresponding to the [M-Cl]⁺ fragment. Further fragmentation of the thiazole ring can also occur, leading to other characteristic ions.

Table 3: Expected Mass Spectrometry Data for this compound (C₅H₄ClNOS)

Ion m/z (for ³⁵Cl) Description
[M]⁺161Molecular Ion
[M+2]⁺163Isotopic peak due to ³⁷Cl
[M-Cl]⁺126Acylium ion

X-ray Diffraction Analysis for Definitive Solid-State Structural Elucidation

While spectroscopic techniques provide valuable information about connectivity and functional groups, X-ray diffraction analysis of a single crystal offers the most definitive structural elucidation in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation.

Theoretical and Computational Investigations of Thiazole 5 Carbonyl Chloride Reactivity and Derived Structures

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of thiazole (B1198619) derivatives. rsc.orgresearchgate.net These methods provide a detailed picture of electron distribution and molecular orbital energies, which are fundamental to understanding a molecule's stability and reactivity.

The electronic properties of 2-Methyl-1,3-thiazole-5-carbonyl chloride are dictated by the interplay of the electron-rich thiazole ring, the methyl group, and the electron-withdrawing carbonyl chloride group. The thiazole ring itself is aromatic, with delocalized π-electrons contributing to its stability. researchgate.net Calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge. For this molecule, the oxygen and nitrogen atoms are expected to be electron-rich (nucleophilic) sites, while the carbonyl carbon is highly electron-deficient (electrophilic).

A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. mdpi.com For thiazole derivatives, the HOMO and LUMO are typically localized over the π-system of the heterocyclic ring. nih.gov In this compound, the electron-withdrawing carbonyl chloride group is expected to lower the energy of the LUMO, making the molecule a good electrophile.

Table 1: Illustrative Frontier Orbital Energies for Thiazole Derivatives

Compound Method EHOMO (eV) ELUMO (eV) Egap (eV) Source
Thiazole Derivative 6 B3LYP/6-31G(d,p) -5.3582 -0.8765 4.4818 nih.gov
Thiazole Derivative 11 B3LYP/6-31G(d,p) -5.3210 -1.5715 3.7495 nih.gov
2-Amino-4-(p-tolyl)thiazole B3LYP/6-311G(d,p) -5.54 - - researchgate.net

Note: This table presents example data for different thiazole derivatives to illustrate typical energy ranges. Data for this compound is not explicitly available in the cited literature.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer and intramolecular interactions between localized bonds and lone pairs, providing a deeper understanding of the electronic delocalization and stability of the molecule. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a cornerstone for investigating the intricate details of chemical reactions. It allows chemists to map the potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies. This is particularly useful for understanding the synthesis and reactivity of this compound.

Similarly, the reactions of this compound, such as its conversion to amides, esters, or ketones, can be modeled. mdpi.com These are typically nucleophilic acyl substitution reactions. Computational studies can compare different potential pathways, such as a direct substitution mechanism versus a stepwise mechanism involving a tetrahedral intermediate. By calculating the activation barriers for each path, the model can predict the most likely mechanism. For example, the thionation of carbonyl compounds with Lawesson's reagent has been studied computationally, revealing a two-step mechanism involving a concerted cycloaddition to form a four-membered intermediate, followed by a cycloreversion. acs.orgresearchgate.net This level of detail is crucial for optimizing reaction conditions and understanding unexpected outcomes.

Prediction of Reactivity and Selectivity in Organic Transformations

Beyond elucidating mechanisms, computational chemistry can predict the reactivity and selectivity of molecules in various transformations. This is achieved through the calculation of reactivity descriptors derived from conceptual DFT. researchgate.net These descriptors help rationalize and predict where and how a molecule will react.

For this compound, the most prominent reactive site is the carbonyl carbon. Its high electrophilicity, quantifiable by descriptors such as the electrophilicity index (ω), makes it highly susceptible to attack by nucleophiles. mdpi.com The carbonyl chloride group is an excellent leaving group, facilitating nucleophilic acyl substitution.

Computational methods can also predict regioselectivity in cases where multiple reactive sites exist. By calculating local reactivity descriptors, such as the Fukui function or local softness (sk-), one can identify the specific atoms within a molecule that are most susceptible to electrophilic or nucleophilic attack. researchgate.net For instance, while the carbonyl carbon is the primary site for nucleophilic attack, these calculations could also assess the reactivity of the thiazole ring itself towards other reagents. The presence of the methyl group at the C2 position and the carbonyl chloride at the C5 position influences the electron density distribution around the ring, potentially directing other electrophilic or nucleophilic aromatic substitution reactions, although these are generally less favorable than reactions at the carbonyl group.

These predictive models are essential for designing synthetic routes and avoiding the formation of unwanted byproducts, thereby improving the efficiency of organic transformations.

Conformational Analysis and Molecular Dynamics Simulations of Thiazole-Containing Scaffolds

The three-dimensional structure and flexibility of molecules are crucial for their function, particularly in the context of medicinal chemistry and materials science where thiazole-containing scaffolds are prevalent. nih.govmdpi.com Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore the spatial arrangements and dynamic behavior of molecules.

However, when this compound is used as a building block to create larger, more complex molecules (e.g., amides or esters with flexible side chains), the conformational landscape becomes significantly more complex. nih.gov In these cases, computational methods can systematically search for low-energy conformers and determine their relative populations. This is critical as the biological activity or material properties of a molecule often depend on its ability to adopt a specific three-dimensional shape. nih.gov

Molecular dynamics simulations provide further insights by modeling the movement of atoms over time. MD simulations can reveal the dynamic behavior of thiazole-containing scaffolds in different environments, such as in solution or interacting with a biological target. rsc.org These simulations can identify preferred conformations, explore the flexibility of different parts of the molecule, and analyze key intermolecular interactions like hydrogen bonding or π-π stacking, which are vital for molecular recognition and binding. rsc.orgnih.gov

Future Research Directions and Perspectives in Thiazole 5 Carbonyl Chloride Chemistry

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are becoming central to the synthesis of thiazole (B1198619) derivatives. Future research will likely prioritize the development of sustainable and atom-economical synthetic routes that minimize waste and environmental impact. bepls.com

Key areas of focus include:

Microwave-Assisted and Ultrasound-Promoted Synthesis: These techniques offer significant advantages over conventional heating methods, including shorter reaction times, improved yields, and often solvent-free conditions. nih.govnih.gov The application of microwave irradiation and ultrasonic assistance in the synthesis of thiazole-5-carbonyl chlorides and their derivatives is a promising avenue for creating more sustainable processes. nih.govnih.gov

Use of Greener Solvents: Research is moving towards the use of environmentally benign solvents such as water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DESs). bepls.commdpi.com For instance, catalyst-free synthesis of 2-aminothiazoles has been successfully achieved in PEG-400, offering a simple and rapid green protocol. bepls.com Similarly, the use of a choline (B1196258) chloride/glycerol eutectic solvent has been demonstrated for the green synthesis of ferrocene-based thiazole derivatives. rsc.org

Multi-Component Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. ijcce.ac.irnih.gov The development of novel MCRs for the direct synthesis of highly functionalized thiazole-5-carboxamides from readily available starting materials is an active area of research.

Sustainable Approach Key Advantages Example Application
Microwave-Assisted SynthesisRapid reaction times, higher yields, energy efficiency. nih.govSynthesis of hydrazinyl thiazoles under solvent- and catalyst-free conditions. nih.gov
Ultrasound-Promoted SynthesisEnhanced reaction rates, milder conditions. nih.govSynthesis of novel thiazole derivatives using a biocatalyst. nih.gov
Green Solvents (e.g., Water, PEG, DESs)Reduced environmental impact, improved safety. bepls.commdpi.comCatalyst-free synthesis of 2-aminothiazoles in PEG-400. bepls.com
Multi-Component ReactionsHigh atom economy, reduced waste, operational simplicity. ijcce.ac.irnih.govOne-pot synthesis of 5-acetyl-2-imino-4-methylthiazoles. ijcce.ac.ir

Exploration of Novel Catalytic Approaches for Selective Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the development of novel catalytic systems for the selective functionalization of thiazoles is a major research frontier.

Future directions in this area include:

Biocatalysis: The use of enzymes and whole-cell systems as catalysts offers high selectivity and mild reaction conditions. nih.gov Research into biocatalytic methods for the synthesis and transformation of 2-Methyl-1,3-thiazole-5-carbonyl chloride and its derivatives is expected to grow.

Nanocatalysis: Nanomaterials often exhibit unique catalytic properties due to their high surface-area-to-volume ratio. The application of metal nanoparticles and magnetic nanoparticles as recoverable and reusable catalysts for thiazole synthesis is an emerging field. nih.gov

Advanced Metal-Catalyzed Cross-Coupling: While traditional palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck are well-established for thiazole functionalization, future work will focus on developing more efficient and versatile catalysts. numberanalytics.comnih.gov This includes catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and enable novel types of bond formations. The use of nickel catalysis, for instance, is gaining traction for C-H functionalization and cross-electrophile coupling reactions. researchgate.netacs.org

Catalytic Approach Description Potential Impact on Thiazole Chemistry
BiocatalysisUse of enzymes or whole organisms to catalyze chemical reactions. nih.govHighly selective and environmentally friendly synthesis of chiral thiazole derivatives.
NanocatalysisEmployment of nanomaterials as catalysts. nih.govDevelopment of highly efficient and recyclable catalytic systems for thiazole synthesis.
Advanced Metal-CatalysisDevelopment of novel transition-metal catalysts (e.g., Ni, Cu, Rh) for cross-coupling and C-H activation. numberanalytics.comacs.orgrsc.orgEnabling previously inaccessible transformations and improving the efficiency of known reactions.

Expansion of Synthetic Utility in Emerging Chemical Fields

The unique chemical properties of the thiazole ring make it a valuable scaffold in various fields beyond traditional medicinal chemistry. nih.gov Future research will likely see the expanded application of this compound as a building block in these emerging areas.

Materials Science: Thiazole-containing compounds, particularly those with extended π-conjugated systems like thiazolo[5,4-d]thiazoles, are being investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. rsc.org The carbonyl chloride group provides a convenient handle for incorporating the 2-methylthiazole (B1294427) moiety into larger polymeric or molecular structures with desired electronic properties. Thiazole derivatives have also shown promise as corrosion inhibitors. researchgate.net

Chemical Biology: Thiazole-based molecules can be designed as chemical probes to study biological processes. The development of fluorescently labeled or biotinylated derivatives of this compound could facilitate the identification of their biological targets and elucidation of their mechanisms of action.

Agrochemicals: The thiazole ring is a component of some commercially successful pesticides and herbicides. Research into new thiazole-5-carboxamide (B1230067) derivatives as potential agrochemicals with improved efficacy and reduced environmental impact is a continuing area of interest.

Advanced Methodologies for Precision Functionalization

Achieving precise control over the regioselectivity of thiazole functionalization is crucial for the synthesis of complex molecules with well-defined structures and properties. Future research will focus on developing more sophisticated methods for precision functionalization.

Direct C-H Functionalization: This atom-economical approach involves the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. researchgate.netacs.orgrsc.org The development of catalytic systems that can selectively activate specific C-H bonds on the thiazole ring (C2, C4, or C5) will be a key research focus. researchgate.netrsc.org For example, palladium-catalyzed regioselective C-H alkenylation has been used for the sequential construction of multifunctionalized thiazole derivatives. rsc.org

Directing Group Strategies: The use of directing groups can provide excellent control over the site of functionalization in C-H activation reactions. acs.org Research into removable or traceless directing groups for the precise functionalization of the thiazole ring at positions other than the electronically favored C5 position is an important objective.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis and functionalization of this compound could enable the rapid and efficient production of a wide range of derivatives.

Methodology Principle Advantage in Thiazole Chemistry
Direct C-H FunctionalizationDirect conversion of a C-H bond to a C-C or C-X bond. researchgate.netacs.orgrsc.orgHigh atom economy, reduced synthetic steps.
Directing Group StrategiesUse of a functional group to direct a catalyst to a specific C-H bond. acs.orgHigh regioselectivity for functionalization at less reactive positions.
Flow ChemistryPerforming reactions in a continuous stream rather than a batch.Enhanced safety, scalability, and control over reaction parameters.

Q & A

Q. What are the established synthetic routes for 2-Methyl-1,3-thiazole-5-carbonyl chloride, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves chlorination of the corresponding carboxylic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, analogous thiazole derivatives are synthesized via multi-step protocols, starting with condensation reactions followed by halogenation (e.g., Cl substitution) . Key parameters include:

  • Temperature control : Excess heat can lead to side reactions (e.g., decomposition).
  • Catalyst selection : Copper(I) iodide (CuI) in click chemistry improves coupling efficiency for heterocyclic intermediates .
  • Solvent choice : Anhydrous solvents (e.g., dichloromethane) prevent hydrolysis of the carbonyl chloride group.

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at ≤4°C in airtight, moisture-resistant containers to prevent hydrolysis. Similar thiazole derivatives degrade rapidly under humid conditions due to hygroscopicity .
  • Handling : Use inert atmospheres (e.g., nitrogen or argon) during weighing and reaction setup. Gloveboxes or desiccators are recommended for air-sensitive steps .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the thiazole ring. For example, carbonyl chloride protons are deshielded (~δ 8.5–9.5 ppm) .
  • IR Spectroscopy : A strong C=O stretch (~1750–1800 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) are diagnostic .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles critical for verifying regiochemistry .

Advanced Research Questions

Q. What mechanistic insights exist for the chlorination step in synthesizing this compound, and how do catalysts affect reaction pathways?

Methodological Answer: Chlorination mechanisms often involve nucleophilic acyl substitution. For example:

  • PCl₅-mediated chlorination : Forms an intermediate oxonium ion, which reacts with Cl⁻ to yield the carbonyl chloride. Steric hindrance from the methyl group at position 2 can slow this step .
  • Catalytic effects : Cu(I) catalysts accelerate coupling reactions in related triazole-thiazole hybrids by stabilizing transition states . Kinetic studies (e.g., monitoring via in situ FTIR) are recommended to elucidate rate-limiting steps.

Q. How can researchers resolve contradictions in reported synthetic yields or physicochemical properties across studies?

Methodological Answer:

  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, reagent stoichiometry) and validate purity via HPLC or elemental analysis .
  • Data cross-validation : Compare melting points (mp) and spectral data with literature. For instance, discrepancies in mp (e.g., 168–170°C vs. 185°C for similar compounds) may indicate polymorphic forms or impurities .
  • Controlled experiments : Systematically vary one parameter (e.g., temperature) while holding others constant to isolate yield-limiting factors .

Q. What computational approaches are used to predict the reactivity or interactions of this compound in biological systems?

Methodological Answer:

  • Docking studies : Molecular docking (e.g., AutoDock Vina) models interactions between the compound and enzyme active sites. For example, thiazole derivatives show affinity for kinases due to hydrogen bonding with catalytic lysine residues .
  • DFT calculations : Density Functional Theory predicts electrophilic reactivity at the carbonyl carbon, guiding derivatization strategies (e.g., amide bond formation) .
  • MD simulations : Assess stability of thiazole-protein complexes under physiological conditions, identifying key binding motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.